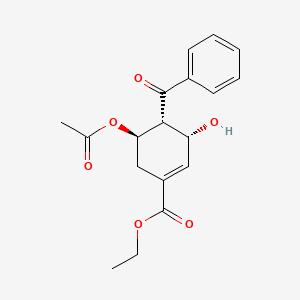
(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Hydroxylation and acetoxylation: These steps introduce the hydroxy and acetoxy groups, respectively, using reagents like acetic anhydride and a base for acetoxylation, and an oxidizing agent for hydroxylation.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetoxy group can be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Amines, thiols, and bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of amine or thiol derivatives.
Aplicaciones Científicas De Investigación
(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. For example, the hydroxy and acetoxy groups may participate in hydrogen bonding with active sites of enzymes, altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Similar in having an ethyl ester group but differs in the core structure and functional groups.
Bromomethyl methyl ether: Shares the ether functional group but has a different overall structure and reactivity.
Uniqueness
(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H20O6 |
|---|---|
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
ethyl (3R,4R,5R)-5-acetyloxy-4-benzoyl-3-hydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C18H20O6/c1-3-23-18(22)13-9-14(20)16(15(10-13)24-11(2)19)17(21)12-7-5-4-6-8-12/h4-9,14-16,20H,3,10H2,1-2H3/t14-,15-,16-/m1/s1 |
Clave InChI |
XHHYOKQGMVAEFQ-BZUAXINKSA-N |
SMILES isomérico |
CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)OC(=O)C)C(=O)C2=CC=CC=C2)O |
SMILES canónico |
CCOC(=O)C1=CC(C(C(C1)OC(=O)C)C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















